4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine
Description
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. The bromine atom at position 4 and the phenyl group at position 2 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-7-15-8-13-10(11)6-12(16-13)9-4-2-1-3-5-9/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSVLRRZVWBXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=NC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide can yield the desired pyrrolo[2,3-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and synthetic/biological data for analogs:
Key Research Findings
- Ring Isomerism : Pyrrolo[2,3-c]pyridines exhibit distinct electronic profiles compared to [2,3-b] isomers, affecting π-stacking and hydrogen-bonding capabilities .
- Pharmacophore Design: The phenyl group at position 2 in the target compound may enhance lipophilicity and receptor binding, analogous to ABBV-744's phenoxy substituents .
Biological Activity
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This compound features a pyrrolo[2,3-c]pyridine core structure, characterized by a bromine atom at the 4-position and a phenyl group at the 2-position. Its unique structural attributes suggest diverse applications in medicinal chemistry and biological research.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of the Pyrrolo[2,3-c]pyridine Core:
- Cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions.
- Phenyl Substitution:
- Introduction of the phenyl group at the 2-position via palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit notable anticancer properties. The compound has been tested against various cancer cell lines, demonstrating moderate cytotoxicity. For example, studies have shown that compounds derived from this scaffold can inhibit pathways involved in tumor growth and proliferation.
| Compound | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Ovarian Cancer | Moderate |
| This compound | Breast Cancer | Limited |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Preliminary data suggest that it may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or influence signaling pathways within cells.
Study on Anticancer Effects
A study conducted by Kalai et al. assessed the cytotoxic effects of various pyrrolo[2,3-c]pyridine derivatives on ovarian and breast cancer cell lines. The findings indicated that specific substitutions on the phenyl ring significantly affected the cytotoxicity profile, with some derivatives exhibiting IC50 values in the low micromolar range.
Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives were screened against Mycobacterium tuberculosis. Compounds were evaluated for their minimum inhibitory concentration (MIC) and showed promising results with some exhibiting MIC values below 25 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
